![molecular formula C22H19BrClF2N3 B2967347 (S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride CAS No. 2004675-25-4](/img/structure/B2967347.png)

(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

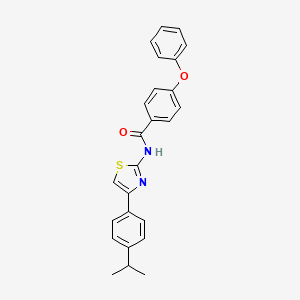

The synthesis of similar compounds has been reported in the literature. For instance, a practical synthesis of 1,8-difluorofluorenone and its dibromo and tetrabromo derivatives has been developed . These fluorinated fluorenones are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .Molecular Structure Analysis

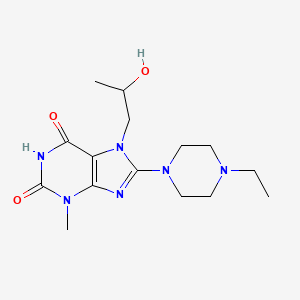

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and heteroatoms. The fluorene moiety, in particular, is a tricyclic structure with a fused five-membered ring .Chemical Reactions Analysis

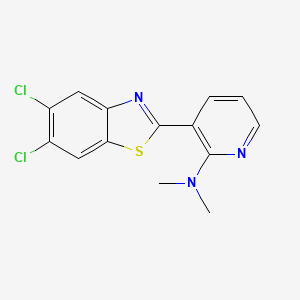

The chemical reactions involving this compound are likely to be complex and highly specific. The presence of bromine and fluorine atoms could potentially make it a candidate for various substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of halogens like bromine and fluorine could potentially influence its reactivity, polarity, and other properties .Scientific Research Applications

Synthesis and Chemical Properties

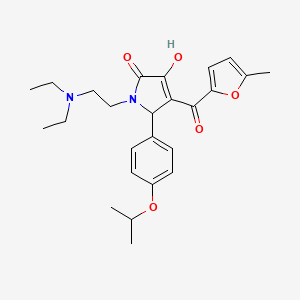

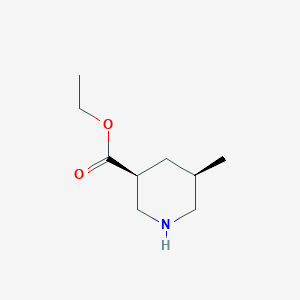

Synthesis of Spirocyclic Compounds : Research has shown various methods for synthesizing spirocyclic compounds, including oxetane-fused benzimidazoles and azetidines. These methods are crucial for creating complex molecular architectures that are of interest in medicinal chemistry and drug discovery (Guerot et al., 2011).

Chemical Transformations of Azaspirocycles : Studies have detailed the chemical transformations of azaspirocycles, leading to the generation of novel compounds. These transformations include the cleavage of N–O bonds and subsequent cyclization to form bi- or tricyclic lactams or lactones (Molchanov et al., 2016). Such research is vital for exploring new synthetic pathways and understanding the reactivity of spirocyclic compounds.

Diversity-Oriented Synthesis : The diversity-oriented synthesis of azaspirocycles has been achieved through multicomponent condensation reactions. This approach facilitates the rapid generation of a variety of functionalized pyrrolidines, piperidines, and azepines, which are important scaffolds in drug discovery (Wipf et al., 2004).

Applications in Drug Discovery and Organic Electronics

Drug Discovery : The synthesis of novel spirocyclic compounds, including azetidines and azaspirocycles, showcases their potential application in drug discovery. These compounds serve as building blocks for the development of new drugs with varied biological activities (Guerot et al., 2011); (Wipf et al., 2004).

Organic Electronics : The synthesis of organic dyes containing fluorene decorated with imidazole units for dye-sensitized solar cells (DSSCs) indicates the relevance of similar spirocyclic compounds in organic electronics. These dyes, which possess weak donor segments, influence the optical, electrochemical, and photovoltaic properties of DSSCs, demonstrating the versatility of spirocyclic compounds beyond pharmaceuticals (Kumar et al., 2014).

Future Directions

Properties

IUPAC Name |

(6S)-6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrF2N3.ClH/c23-13-2-4-15-14-3-1-12(7-16(14)22(24,25)17(15)8-13)19-10-26-20(28-19)18-9-21(5-6-21)11-27-18;/h1-4,7-8,10,18,27H,5-6,9,11H2,(H,26,28);1H/t18-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBUHBAYGDRWEI-FERBBOLQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(NC2)C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12C[C@H](NC2)C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2967264.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967267.png)

![4-[3-(5-Bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B2967270.png)

![Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2967272.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2967273.png)

![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2967276.png)

![6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride](/img/structure/B2967283.png)

![3-Methyl-5-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2967287.png)